



# JNJ-26854165: A Tool for Studying p53 Stabilization and Activation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Serdemetan |           |
| Cat. No.:            | B2639068   | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

JNJ-26854165, also known as **Serdemetan**, is a small molecule that was initially developed as a Human Double Minute 2 (HDM2) ubiquitin ligase antagonist to activate the p53 tumor suppressor pathway.[1] Subsequent research has revealed a dual mechanism of action, including a p53-independent pathway involving the inhibition of cholesterol transport.[2] This unique profile makes JNJ-26854165 a valuable research tool for investigating both p53-dependent and -independent mechanisms of cell cycle arrest and apoptosis in cancer cells.

These application notes provide an overview of JNJ-26854165 and detailed protocols for its use in studying p53 stabilization and activation, as well as its broader cellular effects.

# **Mechanism of Action**

JNJ-26854165 functions through at least two distinct mechanisms:

p53 Stabilization and Activation: In cells with wild-type p53, JNJ-26854165 was initially reported to inhibit the E3 ubiquitin ligase activity of HDM2 (also known as MDM2 in mice).[1] HDM2 is a key negative regulator of p53, targeting it for proteasomal degradation. By inhibiting HDM2, JNJ-26854165 leads to the accumulation of p53 protein, which can then



transcriptionally activate downstream target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa).[3]

Inhibition of Cholesterol Transport: JNJ-26854165 has also been shown to induce a
phenotype reminiscent of Tangier disease by inhibiting cholesterol transport and promoting
the degradation of the ATP-binding cassette transporter A1 (ABCA1).[2] This disruption of
cholesterol homeostasis can lead to cell death, even in cells with mutant p53.[2]

# Data Presentation In Vitro Activity of JNJ-26854165 in Various Cancer Cell Lines



| Cell Line        | Cancer<br>Type                      | p53 Status | IC50 (μM)     | Effect                                          | Reference |
|------------------|-------------------------------------|------------|---------------|-------------------------------------------------|-----------|
| OCI-AML-3        | Acute<br>Myeloid<br>Leukemia        | Wild-type  | 0.24 (72h)    | Inhibition of cell growth, apoptosis            |           |
| MOLM-13          | Acute<br>Myeloid<br>Leukemia        | Wild-type  | 0.33 (72h)    | Inhibition of cell growth, apoptosis            |           |
| NALM-6           | Acute<br>Lymphoblasti<br>c Leukemia | Wild-type  | 0.32 (72h)    | Inhibition of cell growth, apoptosis            |           |
| REH              | Acute<br>Lymphoblasti<br>c Leukemia | Wild-type  | 0.44 (72h)    | Inhibition of cell growth, apoptosis            |           |
| H460             | Non-small<br>Cell Lung<br>Cancer    | Wild-type  | ~1.0          | Inhibition of<br>clonogenic<br>survival         | [3]       |
| A549             | Non-small<br>Cell Lung<br>Cancer    | Wild-type  | ~5.0          | Inhibition of clonogenic survival               | [3]       |
| HCT116<br>p53+/+ | Colorectal<br>Cancer                | Wild-type  | Not specified | Inhibition of clonogenic survival               | [3]       |
| HCT116<br>p53-/- | Colorectal<br>Cancer                | Null       | Not specified | Less<br>inhibition of<br>clonogenic<br>survival | [3]       |
| MM1.S            | Multiple<br>Myeloma                 | Wild-type  | 1.43          | S-phase<br>arrest,<br>apoptosis                 | [2]       |
| GRANTA-519       | Mantle Cell<br>Lymphoma             | Wild-type  | 0.25          | S-phase<br>arrest,                              | [2]       |



|         |                         |        |     | apoptosis                   |  |
|---------|-------------------------|--------|-----|-----------------------------|--|
| JeKo-1  | Mantle Cell<br>Lymphoma | Mutant | 2.0 | G2/M and S-<br>phase arrest |  |
| MAVER-1 | Mantle Cell<br>Lymphoma | Mutant | 1.0 | S-phase [2] arrest          |  |

# **Mandatory Visualizations**



Click to download full resolution via product page

Caption: p53 pathway and JNJ-26854165 mechanism.



# Cell Culture Seed cells Treatment Incubate with JNJ-26854165 Harvesting Downstream Assays Viability Assay Apoptosis Assay Western Blot Co-IP

General Experimental Workflow for JNJ-26854165

Click to download full resolution via product page

Caption: Typical experimental workflow using JNJ-26854165.

# Experimental Protocols Preparation of JNJ-26854165 Stock Solution

### Materials:

- JNJ-26854165 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes



- Prepare a 10 mM stock solution of JNJ-26854165 in DMSO. For example, for a compound with a molecular weight of 328.41 g/mol, dissolve 3.28 mg in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

# **Cell Viability Assay (WST-1)**

This protocol is to determine the IC50 of JNJ-26854165 in a cancer cell line.

### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well clear flat-bottom cell culture plates
- JNJ-26854165 stock solution (10 mM in DMSO)
- WST-1 reagent
- Microplate reader

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
- Prepare serial dilutions of JNJ-26854165 in complete medium. A typical concentration range would be from 0.01 μM to 10 μM. Include a DMSO vehicle control.
- Remove the medium from the wells and add 100  $\mu$ L of the JNJ-26854165 dilutions or vehicle control to the respective wells.



- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
- Add 10 μL of WST-1 reagent to each well.
- Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
- Gently shake the plate for 1 minute.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

# Western Blot for p53 and p21 Induction

This protocol is to assess the effect of JNJ-26854165 on the protein levels of p53 and its downstream target p21.

### Materials:

- Cancer cell line with wild-type p53
- Complete cell culture medium
- 6-well cell culture plates
- JNJ-26854165 stock solution (10 mM in DMSO)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane



- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p53, anti-p21, anti-actin or anti-tubulin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with JNJ-26854165 at a concentration known to induce a response (e.g., 1-5 μM) for various time points (e.g., 0, 6, 12, 24 hours). Include a DMSO vehicle control.
- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein (20-30 μg) per lane and run the SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Follow manufacturer's recommendations for antibody dilutions).
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.



 Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

# Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is to quantify the percentage of apoptotic cells following treatment with JNJ-26854165.

### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 6-well cell culture plates
- JNJ-26854165 stock solution (10 mM in DMSO)
- Annexin V-FITC/PI apoptosis detection kit
- Flow cytometer

- Seed cells in 6-well plates and treat with JNJ-26854165 at the desired concentration and for the desired time (e.g., 48 hours).
- Harvest both the adherent and floating cells.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Transfer 100 μL of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI solution.



- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X binding buffer to each tube.
- Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PInegative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic
  cells are Annexin V- and PI-positive.

# Co-Immunoprecipitation (Co-IP) of MDM2 and p53

This protocol is to determine if JNJ-26854165 disrupts the interaction between MDM2 and p53.

### Materials:

- Cancer cell line with wild-type p53
- Complete cell culture medium
- 10 cm cell culture dishes
- JNJ-26854165 stock solution (10 mM in DMSO)
- Co-IP lysis buffer (non-denaturing)
- Primary antibodies: anti-MDM2 for immunoprecipitation, anti-p53 for western blot
- Protein A/G magnetic beads or agarose beads
- Wash buffer
- Elution buffer or Laemmli sample buffer
- Western blotting reagents (as described in Protocol 3)

- Seed cells in 10 cm dishes and grow to 80-90% confluency.
- Treat cells with JNJ-26854165 (e.g., 5 μM) for a specified time (e.g., 6 hours).



- Lyse the cells in non-denaturing Co-IP lysis buffer.
- Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with the anti-MDM2 antibody overnight at 4°C with gentle rotation.
- Add protein A/G beads and incubate for another 2-4 hours at 4°C.
- Wash the beads several times with wash buffer to remove non-specific binding.
- Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
- Analyze the eluate by western blotting using an anti-p53 antibody to detect the coimmunoprecipitated p53. An input control should be run in parallel. A decrease in the amount of co-immunoprecipitated p53 in the JNJ-26854165-treated sample compared to the control would suggest a disruption of the MDM2-p53 interaction.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WST-1 Assay: principles, protocol & practices for cell viability | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- To cite this document: BenchChem. [JNJ-26854165: A Tool for Studying p53 Stabilization and Activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2639068#jnj-26854165-for-studying-p53stabilization-and-activation]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com